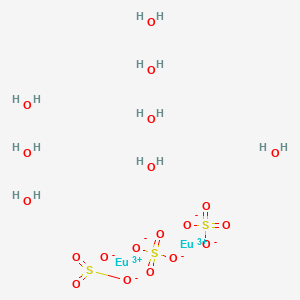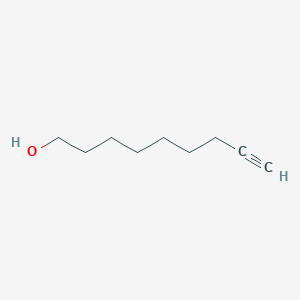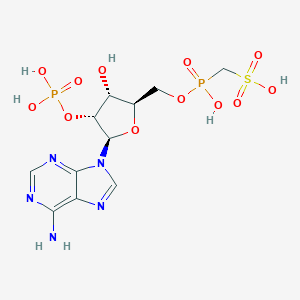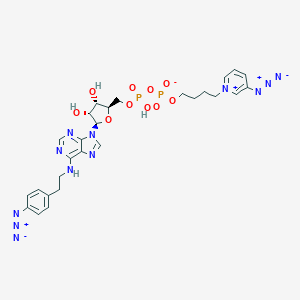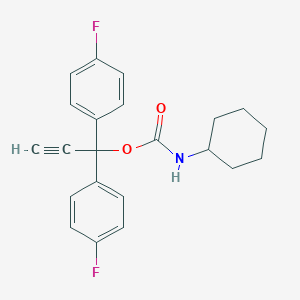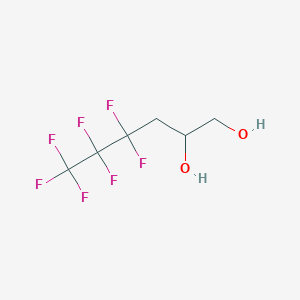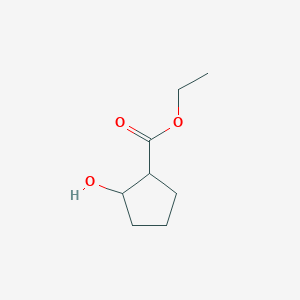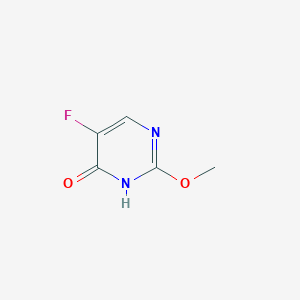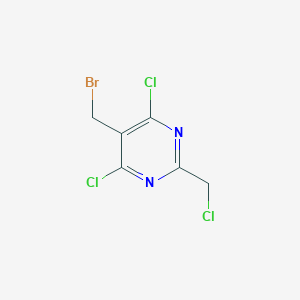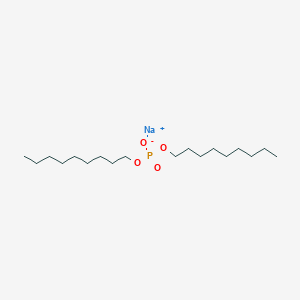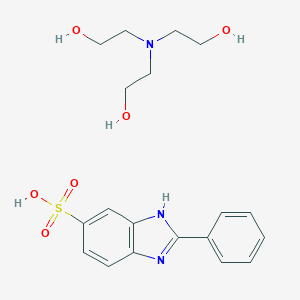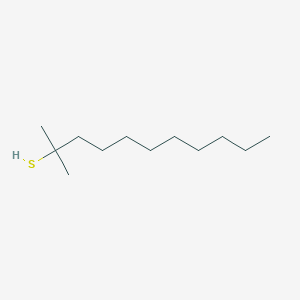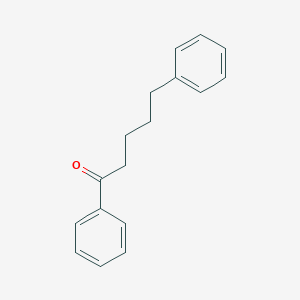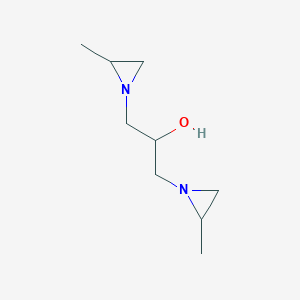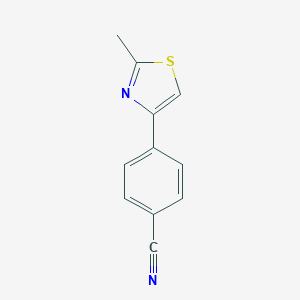
4-(2-甲基-1,3-噻唑-4-基)苯甲腈
描述
“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H8N2S and a molecular weight of 200.26 . It has a CAS number of 127406-79-5 .
Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” consists of a thiazole ring attached to a benzonitrile group . The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, it’s worth noting that thiazole derivatives have been shown to exhibit diverse biological activities, which could be influenced by substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” has a melting point of 154 °C and should be stored at temperatures between 2-8°C .科学研究应用
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties. They are used in the synthesis of compounds such as sulfathiazole, a short-acting sulfa drug . The exact methods of application or experimental procedures vary, but typically involve the synthesis of the thiazole derivative and then testing its antimicrobial activity against various bacterial strains .
Antiretroviral Activity
Thiazole derivatives are also used in the synthesis of antiretroviral drugs like ritonavir . Ritonavir is used in the treatment of HIV/AIDS. The synthesis of ritonavir involves the use of thiazole derivatives .
Antifungal Activity
Thiazole derivatives are used in the synthesis of antifungal drugs like abafungin . Abafungin is an antifungal drug used for the treatment of various fungal infections .
Anticancer Activity
Thiazole derivatives are used in the synthesis of anticancer drugs like tiazofurin . Tiazofurin is an anticancer drug used for the treatment of various types of cancer .
Anti-Alzheimer Activity
Thiazole derivatives have been found to have anti-Alzheimer properties . They are used in the synthesis of drugs used for the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive properties . They are used in the synthesis of drugs used for the treatment of hypertension .
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant properties . They are used in the synthesis of compounds that can neutralize free radicals and prevent oxidative stress .
Anti-Inflammatory Activity
Thiazole derivatives are used in the synthesis of anti-inflammatory drugs . These drugs can help reduce inflammation and pain in the body .
Antidiabetic Activity
Thiazole derivatives have been found to have antidiabetic properties . They are used in the synthesis of drugs used for the treatment of diabetes .
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective properties . They are used in the synthesis of drugs used for the treatment of liver diseases .
Photosensitizers
Thiazole derivatives are used in the field of photosensitizers . They are used in the synthesis of compounds that increase the sensitivity of certain materials to light .
Rubber Vulcanization
Thiazole derivatives are used in the process of rubber vulcanization . They are used in the synthesis of compounds that can improve the properties of rubber .
Antidepressant Activity
Thiazole derivatives are used in the synthesis of antidepressant drugs . These drugs can help reduce symptoms of depression .
Anti-Ulcer Activity
Thiazole derivatives are used in the synthesis of anti-ulcer drugs . These drugs can help reduce symptoms of ulcers .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . They are used in the synthesis of drugs used for the treatment of neurological disorders .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . They are used in the synthesis of drugs used for the treatment of fluid retention .
Anticonvulsant Activity
Thiazole derivatives are used in the field of anticonvulsants . They are used in the synthesis of compounds that can prevent or reduce the severity of seizures .
Catalysts
Thiazole derivatives are used in the process of catalysis . They are used in the synthesis of compounds that can speed up chemical reactions .
安全和危害
未来方向
While specific future directions for “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, research into thiazole derivatives continues to be a promising area in medicinal chemistry due to their diverse biological activities . Further studies could focus on exploring the potential therapeutic applications of these compounds.
属性
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBMJMDQCPNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352002 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile | |
CAS RN |
127406-79-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

